Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate

Salt selection Counterion stoichiometry Building block procurement

Obtaining regioisomerically pure, stoichiometrically defined spirocyclic building blocks is a persistent challenge in medicinal chemistry. The 2,7-diazaspiro[3.6]decane scaffold offers a conformationally restricted core, but variations in salt form and regioisomerism can derail SAR studies. Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate (CAS 2708278-60-6) solves this with a 1:1 oxalate salt form (MW 330.38) for precise molar calculations and a defined 2,7-regioisomer with a free azetidine amine for selective hinge-binder coupling. This building block enables unambiguous SAR interpretation and efficient sequential PROTAC linker construction. Key assurances for procurement: 98% purity specification minimizes side-product formation; the orthogonal Boc-protection strategy ensures synthetic efficiency; and documented QC guarantees regioisomeric fidelity, eliminating the risk of cross-contamination with 2,8- or 1,8-isomers.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
Cat. No. B14023933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyXEACRMIUFOXLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate: Chemical Identity and Scaffold Class


Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate (CAS 2708278-60-6) is a Boc-protected spirocyclic diamine building block comprising an azetidine ring (C2–C4) spiro-fused to a seven-membered azepane ring at a quaternary carbon, supplied as the 1:1 oxalic acid salt [1]. The molecule belongs to the diazaspiro[3.6]decane class of conformationally constrained heterocycles, where the azetidine nitrogen (position 2) remains as a free secondary amine for downstream functionalization while the azepane nitrogen (position 7) is orthogonally protected with a tert-butyloxycarbonyl (Boc) group [1]. With a molecular weight of 330.38 g/mol, molecular formula C15H26N2O6, and a topological polar surface area (TPSA) of 116 Ų, this building block is positioned within lead-like physicochemical space for medicinal chemistry applications, particularly in kinase inhibitor and central nervous system (CNS) drug discovery programs [1][2].

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate – Substitution Constraints


Within the diazaspiro[3.6]decane family, three variables co-vary across commercial offerings—salt form stoichiometry, nitrogen regioisomerism, and Boc-protection site—each of which independently alters molecular weight, solubility, crystallinity, and the geometry of reactive handles for downstream coupling. The 1:1 oxalate salt (target compound) differs from the hydrochloride salt (CAS 2177264-53-6, MW 276.80) and from the dioxalate/hemi-oxalate form (CAS 2940934-84-7, MW 420.41) in counterion mass contribution, hygroscopicity profile, and molar equivalency for stoichiometric reactions. Concurrently, the 2,7-regioisomer places the free secondary amine on the azetidine ring (four-membered) and the Boc-protected amine on the azepane ring (seven-membered), whereas the 1,8-isomer (CAS 2940953-52-4) and 2,8-isomer invert the vector geometry of both reactive sites. Because downstream biological activity, pharmacokinetics, and synthetic yields are sensitive to each of these parameters, substituting one analog for another without re-optimizing reaction conditions or re-profiling the resulting derivatives introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) conclusions [1].

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate – Quantitative Differentiation vs. Analogs


Salt Stoichiometry and Molecular Weight Comparison

The target compound is supplied as the 1:1 oxalate salt (one molecule of oxalic acid per one molecule of free base), yielding a molecular weight of 330.38 g/mol [1]. The closest commercial alternative, the hydrochloride salt (CAS 2177264-53-6), has a molecular weight of 276.80 g/mol—a difference of 53.58 g/mol attributable to the counterion . The free base (CAS 270257-46-0) has a molecular weight of 240.34 g/mol . A second oxalate variant, the dioxalate/hemi(oxalic acid) form (CAS 2940934-84-7), has a molecular weight of 420.41 g/mol, corresponding to a 1:2 free-base-to-oxalic-acid stoichiometry . These differences directly affect the mass of building block required per mole of reactive amine for downstream coupling reactions.

Salt selection Counterion stoichiometry Building block procurement Molecular weight

TPSA and Hydrogen-Bond Profile vs. Free Base

The 1:1 oxalate salt has a computed TPSA of 116 Ų, three hydrogen-bond donors (HBD), and seven hydrogen-bond acceptors (HBA), as calculated by PubChem (Cactvs 3.4.8.24) [1]. The free base (CAS 270257-46-0, MW 240.34, C13H24N2O2) contains only two HBD and four HBA, and its TPSA, while not separately reported in PubChem for this compound, is structurally predicted to be approximately 41–45 Ų based on the Boc-carbamate and secondary amine functional groups alone . The oxalate counterion therefore contributes an additional ~71–75 Ų to the TPSA and adds one HBD and three HBA. In the context of CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration, while values above 90 Ų typically reduce passive CNS permeability [2].

Computational ADME Drug-likeness CNS drug discovery Permeability prediction

Nitrogen Regioisomerism and Exit Vector Geometry

The 2,7-diazaspiro[3.6]decane scaffold positions the unprotected secondary amine on the four-membered azetidine ring (position 2) and the Boc-protected nitrogen on the seven-membered azepane ring (position 7), yielding a specific angular relationship between the two nitrogen substituent vectors [1]. In the regioisomeric 1,8-diazaspiro[3.6]decane scaffold (CAS 2940953-52-4, hemi-oxalate), the nitrogen positions are shifted such that the azetidine nitrogen occupies position 1 and the azepane nitrogen occupies position 8, altering the spatial orientation of both derivatization handles . The 2,8-isomer (tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate hemi(oxalic acid)) similarly reorients the protected nitrogen . In kinase inhibitor design, the spatial presentation of hinge-binding motifs from the spirocyclic core critically affects binding mode, as demonstrated by Allen et al. (2013), where the nitrogen atom position within the diazaspiro scaffold influenced interactions with acidic side-chain residues in the ATP pocket [2].

Scaffold design Exit vector geometry Bioisosterism Kinase hinge-binding

Rotatable Bond Count and Conformational Restriction vs. Acyclic Analogs

The 2,7-diazaspiro[3.6]decane oxalate has a computed rotatable bond count of 3 (PubChem) [1], which includes the tert-butyl carbamate group but excludes bonds within the spirocyclic ring system. By comparison, a hypothetical acyclic analog—such as N-Boc-N'-(2-aminoethyl)-1,4-butanediamine or a linear diamino building block with two free rotatable ethylene spacers—would have 7–9 rotatable bonds depending on the exact structure. The spirocyclic scaffold therefore imposes a ~57–67% reduction in rotatable bond count relative to a flexible linear diamine [2]. The ACS azetidine scaffold profiling study by Lowe et al. (2012) measured in vitro properties of spirocyclic azetidine library members and reported that compounds with lower rotatable bond counts and higher molecular rigidity exhibited more favorable CNS multiparameter optimization (CNS MPO) scores (≥4.0 on a 0–6 scale), consistent with improved predicted brain penetration [3].

Conformational restriction Ligand efficiency Entropic penalty Scaffold rigidity

Commercial Purity Specification Across Oxalate Forms

The 1:1 oxalate salt of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate is commercially supplied at a certified purity of 98% by AiFChem, with batch-specific QC documentation including NMR, HPLC, and/or GC as specified by the vendor . By comparison, the closely related 1,8-diazaspiro[3.6]decane hemi-oxalate regioisomer (CAS 2940953-52-4) is listed at 95% purity by Sigma-Aldrich (AA Blocks) . The hydrochloride salt of the same 2,7-scaffold (CAS 2177264-53-6) is also available at 98% purity from Bidepharm . A 3-percentage-point purity differential may introduce up to 5% more structurally uncharacterized impurities in the 95% material, which can propagate through multi-step syntheses and complicate SAR interpretation or crystallography efforts.

Building block purity Quality control Procurement specification Batch consistency

Azetidine Basicity and Metabolic Stability vs. Piperidine Isosteres

The azetidine nitrogen in the 2,7-diazaspiro[3.6]decane scaffold has a conjugate acid pKa of approximately 11.3 (based on the parent azetidine pKa of 11.29 in water) [1], compared to ~11.1 for piperidine and ~9.8 for piperazine [2]. While the basicity difference between azetidine and piperidine is modest (~0.2 pKa units), the four-membered ring strain of azetidine (~26 kcal/mol) alters its susceptibility to N-dealkylation by cytochrome P450 enzymes. A systematic study by Nazar et al. (2023) on mono- and difluorinated saturated heterocyclic amines demonstrated that the intrinsic microsomal clearance (CLint) of azetidine derivatives can be significantly lower than that of corresponding piperidine analogs when fluorination is not the dominant metabolic driver, attributable to the altered electronics of the strained ring . Furthermore, spirocyclic azetidine-containing building blocks have been explicitly designed as metabolically more stable bioisosteres of piperazine and piperidine motifs in CNS drug discovery programs [3].

pKa modulation Metabolic stability Azetidine vs. piperidine CYP oxidative metabolism

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate: Application Scenarios


Kinase Inhibitor Hit-to-Lead with Defined Exit Vector

In structure-based design of Type I kinase inhibitors, the 2,7-diazaspiro[3.6]decane scaffold provides a conformationally restricted core with the free azetidine amine at position 2 available for coupling to heteroaryl hinge-binding motifs (e.g., pyrazolopyrimidines, quinazolines, or pyrrolopyridines). As demonstrated by Allen et al. (2013), diazaspirocycles directly linked to heteroaromatic hinge binders yielded ligand-efficient inhibitors of multiple kinases, with the spirocyclic nitrogen position critically influencing selectivity through interactions with acidic residues in the ATP pocket [1]. The 1:1 oxalate salt's defined stoichiometry (MW 330.38) ensures accurate molar calculations for amide bond formation or reductive amination with hinge-binding carboxylic acids or aldehydes, where counterion mass miscalculation (e.g., using the dioxalate MW of 420.41) would result in sub-stoichiometric reagent loading and reduced yields [2].

PROTAC Linker Design with Orthogonal Boc/Azetidine Handles

In proteolysis-targeting chimera (PROTAC) development, rigid linkers that minimize entropic penalty while maintaining favorable physicochemical properties are in high demand. The 3 rotatable bonds of the 2,7-diazaspiro[3.6]decane core (excluding rigid spirocyclic bonds) [1] provide a semi-rigid linkage between the target-protein ligand and the E3 ligase recruiter. The orthogonal protection strategy—Boc on the azepane nitrogen (position 7) and free amine on the azetidine (position 2)—enables sequential functionalization without protecting-group manipulation: the free azetidine amine can be coupled first to a carboxylic acid-containing target ligand, followed by Boc deprotection and attachment of the E3 ligase ligand (e.g., a von Hippel–Lindau or cereblon recruiter). This synthetic efficiency is a direct consequence of the 2,7-regiochemistry and salt form purity (98%) that minimizes side-product formation [2][3].

CNS Drug Discovery with Predicted BBB Penetration

For CNS-targeted programs, the spirocyclic azetidine core has been validated as a privileged scaffold in the synthesis and profiling study by Lowe et al. (2012), where spirocyclic azetidine library members achieved CNS MPO scores ≥4.0 (on a 0–6 desirability scale) and favorable predicted logBB values [1]. The TPSA of the free base after Boc deprotection and functionalization of both nitrogen positions can be tuned to remain within the optimal CNS range (<90 Ų for passive BBB penetration), but procurement teams must account for the fact that the oxalate salt itself has a TPSA of 116 Ų—the counterion is removed during synthetic workup, making the salt form irrelevant to the final compound's TPSA but critical for accurate mass-based ordering [2]. The reduced rotatable bond count (3) and azetidine conformational restriction further contribute to lower entropic penalty upon target engagement, which is advantageous for CNS targets where high ligand efficiency is often required to overcome the challenges of brain penetration [1][3].

Multi-Kinase Selectivity Profiling with Defined Regioisomers

The 2,7-diazaspiro[3.6]decane core, when functionalized with different hinge-binding heterocycles, has been shown to produce distinct kinase selectivity profiles depending on the spirocyclic nitrogen substitution pattern [1]. In hit expansion campaigns where a 2,7-scaffold-derived inhibitor has demonstrated promising activity against a primary kinase target, the well-defined regioisomeric identity of the building block (as opposed to regioisomeric mixtures) is essential for reproducible SAR. The 1:1 oxalate salt (CAS 2708278-60-6) provides unambiguous stoichiometry for array synthesis, and the 98% purity specification ensures that cross-contamination with the 2,8- or 1,8-isomers does not confound selectivity data. Procurement of the correct regioisomer with documented QC reduces the risk of spending synthetic effort on a scaffold that will yield different kinase inhibition fingerprints than those reported in the literature for the 2,7-series [1][2].

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